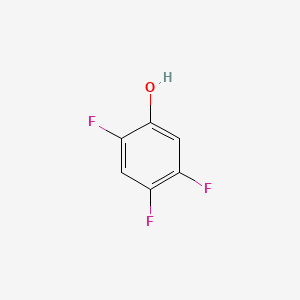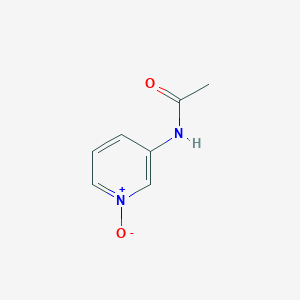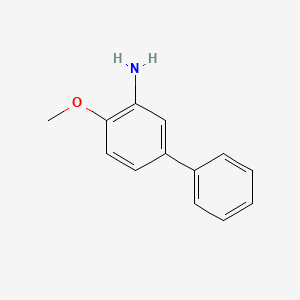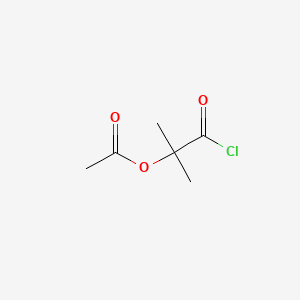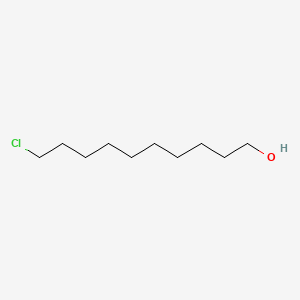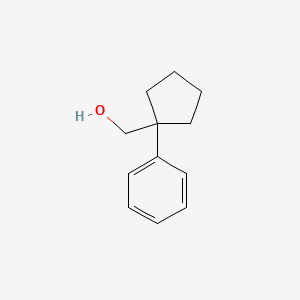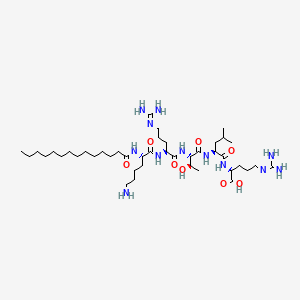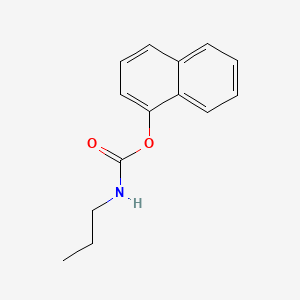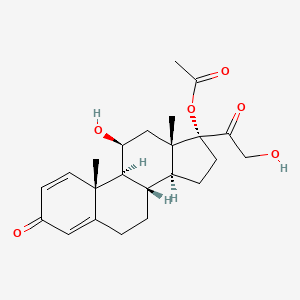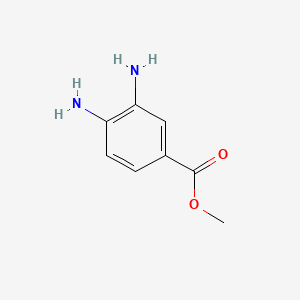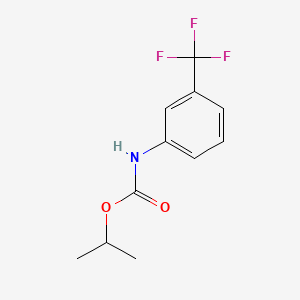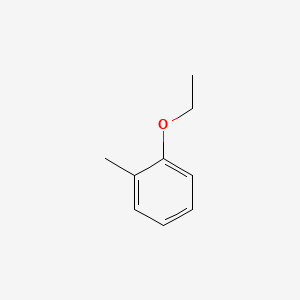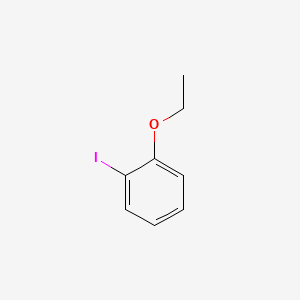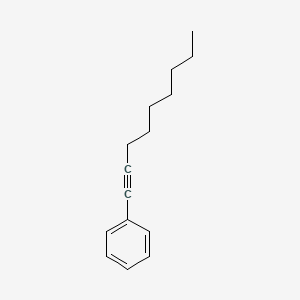
1-Phenyl-1-nonyne
Übersicht
Beschreibung
1-Phenyl-1-nonyne is a chemical compound with the formula C15H20. Its molecular weight is 200.3193 . It is a colorless to light yellow to light orange clear liquid .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-nonyne can be represented by the InChI code:InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1-Phenyl-1-nonyne has a molecular weight of 200.3193 . It is a colorless to light yellow to light orange clear liquid .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
1-Phenyl-1-nonyne is instrumental in synthesizing polymers with unique properties. Research by Lam et al. (2005) demonstrates the use of 1-phenyl-1-undecyne (a closely related compound) in creating polymers with mesogenic and chromophoric pendant groups, significantly affecting their mesomorphic and luminescent properties. These polymers exhibit high molecular weights and good isolation yields, making them potentially valuable for applications in liquid crystallinity and light emission (Lam et al., 2005).
Catalysis and Hydrogenation
1-Phenyl-1-nonyne is also used in catalytic processes. Zhao et al. (2018) found that thiol-treated ultrathin Pd nanosheets, used as catalysts, showed high efficiency and selectivity in the semihydrogenation of internal alkynes, including 1-phenyl-1-propyne. This finding is crucial for selective hydrogenation in the production of fine chemicals (Zhao et al., 2018).
Light Emission and Optical Limiting
Tang et al. (2000) explored the polymerization of 1-phenyl-1-propyne and 1-phenyl-1-butyne, revealing that the addition of C60 enhances catalytic activity, resulting in polymers with high molecular weights and strong blue light emission. These findings suggest potential applications in optical limiting and light emission technologies (Tang et al., 2000).
Reaction Dynamics in Combustion
The reaction dynamics of phenyl radicals with alkynes like 1-butyne, which can yield compounds such as 1-phenyl-1-butyne, are integral to understanding combustion processes. Kaiser et al. (2009) highlighted that these reactions involve indirect scattering dynamics, crucial for forming isomers in combustion flames (Kaiser et al., 2009).
Chromatographic Properties
Belotserkovskaya and Yakovleva (2010) studied the chromatographic properties of poly(1-phenyl-1-propyne), a related polymer, for separating various hydrocarbons and sulfur-bearing compounds. This research indicates potential applications in gas chromatography and separation processes (Belotserkovskaya & Yakovleva, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
non-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWNFWWPPYNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206424 | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-nonyne | |
CAS RN |
57718-18-0 | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
